Indatraline

Descripción general

Descripción

Métodos De Preparación

La indatralina se puede sintetizar a través de varias rutas. Un enfoque implica la contracción de anillo mediada por yodo (III) de un derivado de 1,2-dihidronaftileno . Otro método utiliza intermediarios tipo 1-indanona, que se reducen a alcoholes cis, se convierten en mesilatos y luego se hacen reaccionar con N-metilbencilamina para formar el producto deseado . Los métodos de producción industrial suelen implicar estas rutas sintéticas pero a mayor escala, asegurando la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

La indatralina se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura de la indatralina, afectando su actividad.

Sustitución: Las reacciones de sustitución, como el reemplazo de grupos funcionales, pueden alterar las propiedades del compuesto. Los reactivos comunes utilizados en estas reacciones incluyen yodo (III) para la contracción del anillo y N-metilbencilamina para la sustitución.

Aplicaciones Científicas De Investigación

La indatralina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores del transportador de monoaminas.

Biología: Los efectos de la indatralina en la recaptación de neurotransmisores la convierten en una herramienta valiosa para estudiar el sistema nervioso.

Mecanismo De Acción

La indatralina ejerce sus efectos inhibiendo la recaptación de dopamina, norepinefrina y serotonina. Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando su señalización y produciendo efectos antidepresivos . Los objetivos moleculares de la indatralina incluyen el transportador de dopamina, el transportador de norepinefrina y el transportador de serotonina .

Comparación Con Compuestos Similares

La indatralina es similar a otros inhibidores del transportador de monoaminas como la sertralina y la tametralina. es única debido a su inhibición no selectiva de los tres transportadores de monoaminas y su duración de acción prolongada . Otros compuestos similares incluyen:

Sertralina: Un inhibidor selectivo de la recaptación de serotonina utilizado para tratar la depresión y la ansiedad.

Tametralina: Un compuesto con propiedades similares pero diferente selectividad y duración de acción.

Ibogamina: Otro inhibidor del transportador de monoaminas con efectos farmacológicos distintos.

La combinación única de propiedades de la indatralina la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

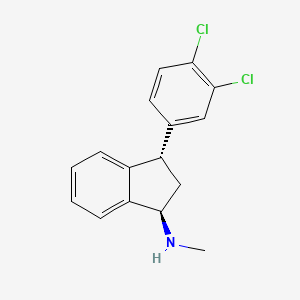

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXPTLYMIXFRX-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043981 | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86939-10-8, 97229-15-7 | |

| Record name | Indatraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indatraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lu 19005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indatraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDATRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indatraline functions as a nonselective monoamine reuptake inhibitor. [, ] This means it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine by binding to their respective transporters: dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [, , ] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, prolonging their effects.

A: While this compound effectively inhibits dopamine, serotonin, and norepinephrine reuptake, it demonstrates weaker behavioral effects compared to some selective reuptake inhibitors. [] For instance, it shows minimal stimulatory effects on locomotor activity in mice and doesn't induce typical dopamine-related behaviors like stereotypy in rats. []

A: Yes, research suggests that this compound can influence substrate-induced serotonin release in a manner that is not solely competitive. [] While it increases the EC50 value of various serotonin transporter substrates, indicating competitive inhibition, it can also decrease the Emax value. [] This suggests that this compound might induce a partial release of serotonin in the presence of certain substrates.

A: Research indicates that unlike ketamine, this compound does not inhibit ATP-sensitive potassium channels in rat substantia nigra neurons, even when these channels are activated by low intracellular ATP levels. [] This suggests a potential difference in their mechanism of action.

A: this compound has the molecular formula C19H21Cl2N and a molecular weight of 334.27 g/mol. [, ]

A: Yes, studies have used nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, ] This technique allows for the analysis of the compound's structure and purity. Researchers have also explored the use of chiral solvating agents (CSAs) like MTPA to differentiate between this compound enantiomers using NMR. []

A: The 6-methoxy derivative of this compound presents a promising starting point for developing long-acting monoamine transporter inhibitors. [] Its preferential binding to SERT and NET, along with reasonable affinity for DAT, makes it a potential candidate for treating conditions like methamphetamine addiction. []

A: this compound exhibits a longer duration of action compared to cocaine. [] In studies using rhesus monkeys, the effects of this compound (1.0 mg/kg) peaked after 30 minutes and persisted for up to 24 hours. [] This is significantly longer than the duration of cocaine's effects.

A: Yes, this compound can modulate the effects of other drugs in behavioral models. [] It has been shown to potentiate the effects of apomorphine and 5-HTP, while reversing the effects of tetrabenazine in mice. [] These interactions highlight the complex interplay between this compound and other drugs that affect monoaminergic systems.

A: While this compound shows potential for reducing cocaine self-administration, animal studies have identified some side effects. [] These include:

- Decreased food intake: this compound can reduce food-maintained responding in monkeys, suggesting a potential for appetite suppression. []

- Behavioral stereotypies: High doses of this compound have been associated with the development of behavioral stereotypies in monkeys. []

- Weight loss: this compound administration has been linked to weight loss in some animal studies. []

- Mild anemia: There have been reports of mild anemia associated with this compound treatment in animal models. []

A: Two primary methods are used to determine the enantiopurity of this compound enantiomers: []

- Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method utilizes CSAs, particularly MTPA, to distinguish between this compound enantiomers by inducing diastereomeric discrimination in NMR signals. [] This technique allows for rapid assessment of enantiopurity, with the potential to determine up to 98.9% enantiomeric excess (ee). []

- High-Performance Liquid Chromatography (HPLC): This method employs a modified β-cyclodextrin stationary phase to separate and quantify this compound enantiomers. [] This technique exhibits higher sensitivity and accuracy compared to NMR, enabling the determination of enantiopurities exceeding 99%. []

A: While both clozapine and this compound exhibit interactions with monoamine transporters, research suggests that clozapine utilizes a yet unidentified carrier-mediated transport mechanism distinct from the transporters targeted by this compound. [] Despite being a substrate for a carrier-mediated process, clozapine does not appear to utilize OCT1, OCT3, OCTN1, OCTN2, ENT1, ENT2, ENT4/PMAT, OATP1B1, or OATP1B3. []

A: Yes, several other compounds are being explored as potential treatments for methamphetamine addiction, each with its own mechanism of action and side effect profile. [] Some of these alternatives include:

ANone: A variety of research tools and resources are essential for studying this compound and similar compounds, including:

- In vitro assays: Cell-based assays using cells expressing specific transporters, such as DAT, SERT, and NET, allow for the assessment of binding affinity, selectivity, and functional effects of this compound. [, , , , ]

- Animal models: Rodent models, such as mice and rats, are commonly employed to investigate the in vivo effects of this compound on various aspects, including behavior, neurochemistry, and potential therapeutic applications. [, , , , , , , ]

- Transgenic animals: Genetically modified animals, like those overexpressing mutant human α-synuclein, are instrumental in studying specific disease models and evaluating the therapeutic potential of this compound and related compounds. []

- Analytical techniques: Techniques like HPLC and NMR are crucial for characterizing and quantifying this compound, determining enantiomeric purity, and assessing its stability in various formulations. [, ]

- Computational chemistry: Molecular modeling and simulations aid in understanding this compound's interactions with its targets, predicting the effects of structural modifications, and guiding the design of novel analogs with improved properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.